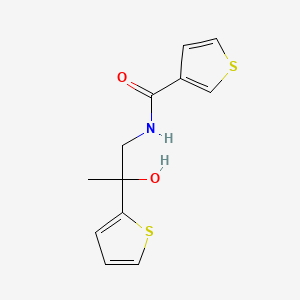

N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-12(15,10-3-2-5-17-10)8-13-11(14)9-4-6-16-7-9/h2-7,15H,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGFZRBQHCHSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CSC=C1)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-3-carboxylic acid with 2-hydroxy-2-(thiophen-2-yl)propylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential use in drug development due to its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The hydroxyl group in the target compound enhances polarity compared to the methyl group in its analog , likely increasing solubility in polar solvents like water or ethanol. Thiophen-2-yl vs. Thiophen-3-yl: Positional isomerism influences electronic properties. Thiophen-2-yl may enhance conjugation with the amide group, affecting UV-Vis absorption or redox behavior .

Furan in the acrylamide analog replaces one thiophene, reducing sulfur content and altering π-π stacking interactions.

Physicochemical and Reactivity Trends

- Boiling/Melting Points : Data gaps exist for the target compound, but analogs with hydroxyl groups (e.g., ) typically exhibit higher melting points due to hydrogen bonding.

- Reactivity :

Computational and Experimental Insights

For example:

- HOMO-LUMO Gaps : Thiophene derivatives often exhibit narrow bandgaps (~3–4 eV), suitable for optoelectronic applications.

- Hydrogen-Bonding Capacity : The hydroxyl and amide groups may stabilize intermolecular interactions in crystal lattices or supramolecular assemblies.

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 376.45 g/mol. Its structure is characterized by the presence of a furan moiety and thiophene groups, which are known for their biological relevance.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from thiophene derivatives and furan precursors. The reaction conditions often include refluxing in solvents such as ethanol to achieve high yields. For instance, one study reported a yield of 92% for a similar thiophene-containing compound synthesized via condensation reactions involving isophthalohydrazide and thiophene-2-carbaldehyde .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds containing furan and thiophene moieties. For example, derivatives similar to N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide have shown promising results against SARS-CoV-2. A related compound demonstrated an IC50 value of 1.55 μM, indicating significant inhibitory activity against viral proteases .

Antibacterial Properties

The presence of thiophene rings has been associated with antibacterial activity. Research indicates that five-membered heterocycles like thiophene can interfere with bacterial cell function. Compounds designed with these structures often exhibit enhanced potency against various bacterial strains .

The biological mechanisms through which N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide exerts its effects are still under investigation. However, it is hypothesized that the interactions between the thiophene groups and target proteins may involve:

- Hydrogen bonding : The hydroxyl group in the compound may form hydrogen bonds with active sites in target enzymes.

- π-π stacking interactions : The aromatic nature of both furan and thiophene can facilitate stacking interactions with nucleobases or protein residues.

Toxicity and Safety Profile

Preliminary cytotoxicity assays have indicated that compounds based on similar structures exhibit low toxicity profiles, with CC50 values exceeding 100 μM in cell lines such as Vero and MDCK . This suggests a favorable safety margin for potential therapeutic applications.

Case Studies

- SARS-CoV-2 Inhibition : A study focused on furan-thiophene derivatives identified several compounds with significant antiviral activity against SARS-CoV-2 main protease (Mpro). These findings underscore the importance of structural modifications in enhancing biological activity .

| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|

| F8-B22 | 1.55 | >100 |

| F8-S43 | 10.76 | >100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.